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Compound of Interest

Compound Name: Phyllostine

Cat. No.: B152132

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the spectroscopic data for Phyllostine, a
naturally occurring epoxyquinone. The information presented herein is crucial for the
identification, characterization, and further development of this compound for potential
therapeutic applications. This document summarizes the available Nuclear Magnetic
Resonance (NMR) and Mass Spectrometry (MS) data, outlines detailed experimental protocols
for its analysis, and provides visualizations of the analytical workflow.

Phyllostine: Structure and Properties

Phyllostine is a natural product first isolated from the fungus Phyllosticta sp.[1]. Its structure
has been confirmed through total synthesis.

e Molecular Formula: C7HeOa4
e Molecular Weight: 154.12 g/mol
e |[UPAC Name: (1R,6S)-3-(hydroxymethyl)-7-oxabicyclo[4.1.0]hept-3-ene-2,5-dione

Spectroscopic Data

The following tables summarize the key quantitative data obtained from *H NMR, predicted 13C
NMR, and Mass Spectrometry analysis of Phyllostine.

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b152132?utm_src=pdf-interest
https://www.benchchem.com/product/b152132?utm_src=pdf-body
https://www.benchchem.com/product/b152132?utm_src=pdf-body
https://www.benchchem.com/product/b152132?utm_src=pdf-body
https://www.tandfonline.com/doi/pdf/10.1080/00021369.1970.10859590
https://www.benchchem.com/product/b152132?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b152132?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

'H NMR Spectroscopic Data

The proton NMR spectrum of Phyllostine exhibits characteristic signals corresponding to its
unique epoxyquinone structure. The data presented below is interpreted from the original
isolation literature[1].

Chemical Shift ()

Multiplicity Integration Assignment
pPpm
~6.8 Singlet 1H Olefinic Proton
~4.3 Singlet 2H -CH20H
~3.6 Singlet 2H Epoxide Protons
~2.5 (broad) Singlet 1H -OH

Predicted **C NMR Spectroscopic Data

Note: The 3C NMR data for Phyllostine was not reported in the original isolation paper. The
following data is a predicted spectrum based on the known structure and established chemical
shift ranges for the functional groups present. This serves as a guide for expected resonances.

Chemical Shift (8) ppm Assighment
~195-205 C=0 (Ketone)
~140-150 C=C (Olefinic)
~125-135 C=C (Olefinic)
~60-65 -CH20H

~50-55 C-O-C (Epoxide)

Mass Spectrometry (MS) Data

The mass spectrum of Phyllostine provides key information about its molecular weight and
fragmentation pattern. The following data is based on the original characterization[1].

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.benchchem.com/product/b152132?utm_src=pdf-body
https://www.tandfonline.com/doi/pdf/10.1080/00021369.1970.10859590
https://www.benchchem.com/product/b152132?utm_src=pdf-body
https://www.benchchem.com/product/b152132?utm_src=pdf-body
https://www.tandfonline.com/doi/pdf/10.1080/00021369.1970.10859590
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b152132?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

miz Relative Intensity Assighment

154 Moderate [M]* (Molecular lon)
126 High (Base Peak) [M-COJ*

97 Moderate [M-(2CO + H)]*

69 Moderate [97 - COJ*

Experimental Protocols

The following sections detail the methodologies for the isolation and spectroscopic analysis of
Phyllostine.

Isolation and Purification of Phyllostine

This protocol is adapted from the original isolation procedure[1].

Culture and Extraction:Phyllosticta sp. is cultured on a suitable medium (e.g., potato-
dextrose). The culture filtrate is extracted with an organic solvent such as ethyl ether.

o Chromatographic Separation: The crude extract is concentrated and subjected to silica gel
column chromatography.

o Elution: The column is eluted with a solvent system of increasing polarity, for example, a
chloroform-methanol mixture.

» Fraction Monitoring: Fractions are monitored by thin-layer chromatography (TLC) and
visualized using an appropriate staining reagent (e.g., phenol reagent).

o Crystallization: Fractions containing Phyllostine are combined, concentrated, and the
compound is crystallized from a suitable solvent like chloroform.

NMR Spectroscopic Analysis

The following is a standard protocol for the acquisition of NMR spectra for a natural product like
Phyllostine.
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o Sample Preparation: A 5-10 mg sample of pure Phyllostine is dissolved in approximately 0.6
mL of a deuterated solvent (e.g., CDClIs, Acetone-ds, or DMSO-de) in a 5 mm NMR tube. A
small amount of tetramethylsilane (TMS) is added as an internal standard (& 0.00 ppm).

e 1H NMR Acquisition:

o Spectrometer: A 400 MHz or higher field NMR spectrometer.

o

Pulse Sequence: A standard single-pulse sequence.

[¢]

Spectral Width: 0-12 ppm.

[¢]

Number of Scans: 16-64, depending on sample concentration.

[e]

Relaxation Delay: 1-2 seconds.

e 13C NMR Acquisition:

o Spectrometer: A 100 MHz or higher field NMR spectrometer.

[e]

Pulse Sequence: A standard proton-decoupled pulse sequence.

[e]

Spectral Width: 0-220 ppm.

o

Number of Scans: 1024 or more, as 13C has a low natural abundance.

[¢]

Relaxation Delay: 2-5 seconds.

o Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed,
phase-corrected, and baseline-corrected using appropriate NMR software. Chemical shifts
are referenced to the internal standard.

Mass Spectrometric Analysis

This protocol outlines a typical procedure for obtaining an electron ionization (EI) mass
spectrum.

o Sample Introduction: A small amount of the pure sample is introduced into the mass
spectrometer, typically via a direct insertion probe or after separation by gas chromatography
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(GC-MS).

« lonization: The sample is ionized using a standard electron ionization source (typically 70
evV).

e Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

o Detection: The separated ions are detected, and their relative abundance is recorded.

o Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and
characteristic fragment ions.

Visualizations

The following diagrams illustrate key workflows in the analysis of Phyllostine.
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Caption: Experimental workflow for the isolation and spectroscopic analysis of Phyllostine.
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Caption: A generalized workflow for NMR data acquisition and analysis.
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Caption: A simplified workflow for Mass Spectrometry analysis using Electron lonization (El).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [In-Depth Spectroscopic Analysis of Phyllostine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b152132#phyllostine-spectroscopic-data-analysis-
nmr-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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